molecular formula C13H7Cl2FO2 B1440905 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid CAS No. 1261914-12-8

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Cat. No. B1440905
M. Wt: 285.09 g/mol
InChI Key: JCXUKUPCWFNOPY-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure . The presence of dichlorophenyl and fluorobenzoic acid groups suggest that it might have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” would likely be planar due to the aromatic rings. The dichlorophenyl and fluorobenzoic acid groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” are not available, compounds with similar structures are often involved in reactions like Suzuki–Miyaura coupling . They can also undergo reactions with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” would depend on its specific structure. Based on its structure, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .

Scientific Research Applications

Environmental Persistence and Toxicity of Chlorinated Compounds

Chlorinated compounds, such as parabens and chlorophenols, are widely used in consumer products and have been detected in aquatic environments, indicating their persistence and potential ecological impacts. These compounds, due to their chlorination patterns and phenolic structures, can undergo reactions leading to the formation of toxic by-products, including chlorinated dioxins and furans under certain conditions. Such studies underscore the environmental fate and behavior of chlorinated aromatic compounds, suggesting avenues for researching similar substances like 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Haman et al., 2015).

Applications in Material Science and Coordination Chemistry

Research on metal(II) 2-fluorobenzoate complexes, closely related to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, reveals their potential applications in materials science and coordination chemistry. The study of these complexes with various N-donor ligands contributes to the understanding of the factors affecting the structure of metal-ligand assemblies, potentially guiding the synthesis of novel materials and catalysts (Öztürkkan & Necefoğlu, 2022).

Implications for Environmental Health and Toxicology

The assessment of chlorophenols and related compounds in the environment highlights their moderate toxicity to both mammalian and aquatic life, with long-term exposure posing considerable risks. This research area, focusing on the toxicological profiles and environmental persistence of chlorinated phenols, provides a foundation for understanding the potential impacts of structurally related compounds on environmental health (Krijgsheld & Gen, 1986).

Future Directions

The future directions for research on “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” would depend on its properties and potential applications. It could be interesting to explore its reactivity with different reagents, or its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUKUPCWFNOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681312
Record name 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

CAS RN

1261914-12-8
Record name 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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